(1S)-1-(pyrimidin-2-yl)propan-1-amine
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Overview
Description
(1S)-1-(pyrimidin-2-yl)propan-1-amine is an organic compound that features a pyrimidine ring attached to a propan-1-amine group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1S)-1-(pyrimidin-2-yl)propan-1-amine typically involves the following steps:
Starting Materials: The synthesis begins with commercially available pyrimidine derivatives and appropriate amine precursors.
Reaction Conditions: The reaction conditions often involve the use of catalysts, solvents, and controlled temperatures to facilitate the formation of the desired product.
Purification: The final product is purified using techniques such as recrystallization or chromatography to obtain a high-purity compound.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactions with optimized conditions to maximize yield and efficiency. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and scalability.
Chemical Reactions Analysis
Types of Reactions
(1S)-1-(pyrimidin-2-yl)propan-1-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other derivatives.
Reduction: Reduction reactions can convert the compound into different amine derivatives.
Substitution: The compound can participate in substitution reactions where functional groups are replaced with other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Substitution reactions may involve reagents like halogens or alkylating agents under controlled conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyrimidine oxides, while reduction can produce various amine derivatives.
Scientific Research Applications
(1S)-1-(pyrimidin-2-yl)propan-1-amine has a wide range of scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including as a precursor for drug development.
Industry: The compound is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism by which (1S)-1-(pyrimidin-2-yl)propan-1-amine exerts its effects involves interactions with specific molecular targets and pathways. These may include binding to enzymes or receptors, modulating biochemical pathways, and influencing cellular processes. Detailed studies are required to elucidate the exact mechanisms and pathways involved.
Comparison with Similar Compounds
Similar Compounds
(1R)-1-(pyrimidin-2-yl)propan-1-amine: A stereoisomer with different spatial arrangement.
2-(pyrimidin-2-yl)ethanamine: A compound with a shorter carbon chain.
3-(pyrimidin-2-yl)propan-1-amine: A compound with a different position of the amine group.
Uniqueness
(1S)-1-(pyrimidin-2-yl)propan-1-amine is unique due to its specific stereochemistry and structural configuration, which can influence its reactivity and interactions with other molecules. This uniqueness makes it a valuable compound for targeted research and applications.
Properties
Molecular Formula |
C7H11N3 |
---|---|
Molecular Weight |
137.18 g/mol |
IUPAC Name |
(1S)-1-pyrimidin-2-ylpropan-1-amine |
InChI |
InChI=1S/C7H11N3/c1-2-6(8)7-9-4-3-5-10-7/h3-6H,2,8H2,1H3/t6-/m0/s1 |
InChI Key |
JOHQIHUUHOFUKE-LURJTMIESA-N |
Isomeric SMILES |
CC[C@@H](C1=NC=CC=N1)N |
Canonical SMILES |
CCC(C1=NC=CC=N1)N |
Origin of Product |
United States |
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